5,5,6,6,7,7, 8,8,8-Nonafluoro-2-octene-1-nitrile
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Overview
Description
5,5,6,6,7,7,8,8,8-Nonafluoro-2-octene-1-nitrile is a fluorinated organic compound characterized by the presence of multiple fluorine atoms and a nitrile group. This compound is notable for its unique chemical properties, which are influenced by the high electronegativity of fluorine atoms. These properties make it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,5,6,6,7,7,8,8,8-Nonafluoro-2-octene-1-nitrile typically involves the fluorination of an appropriate precursor. One common method is the reaction of a suitable octene derivative with a fluorinating agent such as sulfur tetrafluoride (SF4) or cobalt trifluoride (CoF3). The reaction is usually carried out under controlled conditions to ensure selective fluorination at the desired positions.
Industrial Production Methods
Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to handle the highly reactive fluorinating agents. The production process must also include purification steps to remove any unreacted starting materials and by-products, ensuring the final product’s high purity.
Chemical Reactions Analysis
Types of Reactions
5,5,6,6,7,7,8,8,8-Nonafluoro-2-octene-1-nitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of fluorinated carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitrile group to an amine group, using reagents such as lithium aluminum hydride (LiAlH4).
Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions, often using reagents like sodium methoxide (NaOCH3).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Sodium methoxide (NaOCH3) in methanol.
Major Products
Oxidation: Fluorinated carboxylic acids.
Reduction: Fluorinated amines.
Substitution: Fluorinated ethers or other substituted derivatives.
Scientific Research Applications
5,5,6,6,7,7,8,8,8-Nonafluoro-2-octene-1-nitrile has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex fluorinated compounds.
Biology: Investigated for its potential use in bioimaging and as a probe for studying biological systems due to its unique fluorine content.
Medicine: Explored for its potential in drug development, particularly in designing fluorinated pharmaceuticals with improved metabolic stability.
Industry: Utilized in the production of specialty polymers and materials with enhanced chemical resistance and thermal stability.
Mechanism of Action
The mechanism by which 5,5,6,6,7,7,8,8,8-Nonafluoro-2-octene-1-nitrile exerts its effects is primarily related to the high electronegativity of the fluorine atoms. This property influences the compound’s reactivity and interactions with other molecules. The nitrile group can participate in various chemical reactions, acting as a nucleophile or electrophile depending on the reaction conditions. The fluorine atoms can also stabilize reactive intermediates, facilitating specific reaction pathways.
Comparison with Similar Compounds
Similar Compounds
5,5,6,6,7,7,8,8,8-Nonafluoro-1-octanol: Similar in structure but contains a hydroxyl group instead of a nitrile group.
3,3,4,4,5,5,6,6,7,7,8,8,8-Tridecafluorooctyl methacrylate: Contains additional fluorine atoms and a methacrylate group, used in polymer synthesis.
2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-Pentadecafluoro-1-octanol: Contains more fluorine atoms and a hydroxyl group, used in surface coatings and materials.
Uniqueness
5,5,6,6,7,7,8,8,8-Nonafluoro-2-octene-1-nitrile is unique due to the combination of multiple fluorine atoms and a nitrile group, which imparts distinct chemical properties. This combination makes it particularly valuable in applications requiring high chemical stability and specific reactivity.
Properties
IUPAC Name |
(E)-5,5,6,6,7,7,8,8,8-nonafluorooct-2-enenitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4F9N/c9-5(10,3-1-2-4-18)6(11,12)7(13,14)8(15,16)17/h1-2H,3H2/b2-1+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WZYZXYCTQVESHF-OWOJBTEDSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C=CC#N)C(C(C(C(F)(F)F)(F)F)(F)F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(/C=C/C#N)C(C(C(C(F)(F)F)(F)F)(F)F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4F9N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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